molecular formula C23H26N2O4S B099285 Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate CAS No. 16044-24-9

Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate

Cat. No. B099285
CAS RN: 16044-24-9
M. Wt: 426.5 g/mol
InChI Key: VUFBTYDTQCZLCG-UHFFFAOYSA-M
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Description

Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MDC and is synthesized through a specific method that involves the use of specific reagents.

Scientific Research Applications

MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. In organic synthesis, MDC has been used as a ligand for various metal catalysts, which has resulted in the formation of highly selective and efficient catalysts. In catalysis, MDC has been used as a co-catalyst for various reactions, including polymerization and cross-coupling reactions.
In medicinal chemistry, MDC has been studied for its potential applications as an anti-cancer agent. Studies have shown that MDC can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. MDC has also been studied for its potential applications as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.

Mechanism Of Action

The mechanism of action of MDC is not fully understood, but studies have shown that it can interact with specific receptors and enzymes in cells. MDC has been shown to inhibit the activity of specific enzymes, including protein kinase C and cyclooxygenase-2, which are involved in various cellular processes. MDC has also been shown to bind to specific receptors, including G protein-coupled receptors, which can result in the activation of specific signaling pathways.

Biochemical And Physiological Effects

MDC has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Studies have also shown that MDC can inhibit the production of reactive oxygen species, which can result in oxidative stress and cell damage. MDC has also been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

MDC has several advantages for lab experiments, including its high purity and stability. MDC is also readily available and easy to synthesize, which makes it a suitable compound for various research applications. However, MDC has some limitations, including its potential toxicity and limited solubility in certain solvents.

Future Directions

There are several future directions for MDC research, including its potential applications in drug development and catalysis. MDC can be used as a starting material for the synthesis of various compounds with potential medicinal properties. MDC can also be modified to improve its solubility and reduce its toxicity, which can result in the development of more efficient and safer compounds. In catalysis, MDC can be used as a ligand for various metal catalysts, which can result in the formation of highly selective and efficient catalysts. Further research is needed to fully understand the potential applications of MDC in various fields.
Conclusion:
In conclusion, Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. MDC has several advantages for lab experiments, including its high purity and stability. MDC has been extensively studied for its potential applications in various fields, including organic synthesis, catalysis, and medicinal chemistry. Further research is needed to fully understand the potential applications of MDC in various fields.

Synthesis Methods

The synthesis of MDC involves the reaction of N-methylcyclohexylamine with 4-dimethylaminobenzaldehyde in the presence of sulfuric acid. The reaction mixture is then heated to reflux for a specific time, and the product is obtained through filtration and recrystallization. The purity and yield of the product can be improved through further purification techniques such as column chromatography.

properties

CAS RN

16044-24-9

Product Name

Methanaminium, N-(4-((4-(dimethylamino)phenyl)phenylmethylene)-2,5-cyclohexadien-1-ylidene)-N-methyl-, hydrogen sulfate

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;hydrogen sulfate

InChI

InChI=1S/C23H25N2.H2O4S/c1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;1-5(2,3)4/h5-17H,1-4H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

VUFBTYDTQCZLCG-UHFFFAOYSA-M

SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.OS(=O)(=O)[O-]

Other CAS RN

16044-24-9

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

Related CAS

10309-95-2 (Parent)

Origin of Product

United States

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